

troubleshooting poor peak resolution in succinic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025



Technical Support Center: Succinic Acid HPLC Analysis

This guide provides troubleshooting solutions for common issues encountered during the HPLC analysis of **succinic acid**, specifically focusing on poor peak resolution.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What causes peak tailing in my succinic acid chromatogram?

Peak tailing, where a peak is asymmetrical with a prolonged tail, is a common issue when analyzing acidic compounds like **succinic acid**.[1][2]

Potential Causes and Solutions:

- Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based column packing can interact with the acidic analyte, causing tailing.[3][4] This is a frequent issue with basic compounds but can also affect polar acidic compounds.
 - Solution: Use a modern, high-purity, end-capped column ("Type-B" silica) to minimize available silanol groups.[4] Using a buffered mobile phase can also help suppress silanol ionization.[2][4]



- Incorrect Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of **succinic acid**. If the pH is not low enough, interactions with the stationary phase can increase.
 - Solution: Adjust the mobile phase to a lower pH, typically between 2.1 and 3.0, using an acid like phosphoric acid or formic acid.[5][6][7] This ensures the succinic acid is in its protonated, less polar form, leading to more symmetrical peaks on a reversed-phase column.
- Column Overload: Injecting too much sample can saturate the column inlet, leading to tailing.
 [1][8]
 - Solution: Reduce the sample concentration or the injection volume.[9][10]
- Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or an improper connection between the column and tubing can cause the analyte band to spread, resulting in tailing.[8][11]
 - Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.[8]

Q2: Why are my **succinic acid** peaks broad and poorly resolved?

Broad peaks lead directly to poor resolution, as they can overlap with adjacent peaks.[2]

Potential Causes and Solutions:

- Column Deterioration or Contamination: Over time, columns can lose efficiency due to stationary phase degradation or the accumulation of contaminants from the sample matrix.[2]
 [11] This can create voids in the packing material or block active sites.[3][8]
 - Solution: Use a guard column to protect the analytical column from contaminants.[2][12] If the column is contaminated, follow the manufacturer's recommendations for cleaning and regeneration.[11] If performance does not improve, the column may need to be replaced.
 [2]

Troubleshooting & Optimization





- Inappropriate Mobile Phase Flow Rate: A flow rate that is too high can reduce the time for proper partitioning between the mobile and stationary phases, leading to peak broadening.[9] Conversely, a very low flow rate can increase diffusion.[10]
 - Solution: Optimize the flow rate. Lowering the flow rate often improves resolution, though it will increase the analysis time.[10]
- Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread upon injection, resulting in broad or distorted peaks.[8][11]
 - Solution: Whenever possible, dissolve the sample in the mobile phase itself.[8] If a different solvent must be used, ensure it is weaker than the mobile phase.
- Temperature Fluctuations: Inconsistent column temperature can affect solvent viscosity and analyte retention times, leading to broader peaks.[9][10]
 - Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.[10][13]

Q3: What causes my **succinic acid** peak to split into two or more peaks?

Split peaks suggest that the analyte band is being disturbed as it enters or passes through the column.[1][2]

Potential Causes and Solutions:

- Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing an uneven flow distribution.[8]
 - Solution: Filter all samples and mobile phases before use.[14] If a blockage is suspected,
 try backflushing the column according to the manufacturer's instructions.[8]
- Column Void or Channeling: A void or channel in the column packing material can cause the sample to travel through at different rates, splitting the peak.[2][3] This can be caused by high pressure, pH extremes, or physical shock.[3][8]



- Solution: A column with a significant void typically needs to be replaced.[3]
- Injection Issues: A problem with the autosampler injector, such as a partially clogged needle
 or an improper injection technique, can cause the sample to be introduced onto the column
 in a disturbed manner.[2][11]
 - Solution: Perform regular maintenance on the injector. Ensure the syringe and needle are clean and functioning correctly.[11]

Comparative HPLC Methods for Succinic Acid Analysis

The selection of an appropriate HPLC method is crucial for achieving good peak resolution. The table below summarizes several validated methods for **succinic acid** quantification.

Method Type	Column	Mobile Phase	Flow Rate (mL/min)	Detection
Reversed-Phase	LiChrosorb RP- 18 (250 x 4.6 mm, 5 μm)	5 mM H₃PO₄ (pH 2.1)	1.0	UV at 210 nm[5] [6]
Reversed-Phase	C18 (250 x 4.6 mm, 5 μm)	Methanol: 0.1% Phosphoric Acid (10:90 v/v)	0.75	UV at 254 nm[5]
Mixed-Mode	Heritage MA (150 x 4.6 mm, 3 μm)	Acetonitrile/Wate r/Ammonium Phosphate (pH 2.2)	1.0	UV at 205 nm[5] [15]
HILIC	SHARC 1 (150 x 4.6 mm, 5 μm)	100% Acetonitrile	1.0	UV at 210 nm[5] [16]
Ion-Exclusion	Zodiac Carb 87H (300mm x 7.8mm)	0.008 N H2SO4	0.6	UV at 210 nm[17]



Detailed Experimental Protocols

Below are detailed methodologies for two common approaches to succinic acid analysis.

Protocol 1: Reversed-Phase HPLC[5][6]

This method is a standard approach for the analysis of organic acids in aqueous matrices.

- Instrumentation: HPLC system equipped with a UV detector.
- Column: LiChrosorb RP-18 (250 x 4.6 mm, 5 μm particle size).
- Mobile Phase: Prepare a 5 mM solution of phosphoric acid (H₃PO₄) in HPLC-grade water.
 Adjust the pH to 2.1. Filter and degas the mobile phase prior to use.
- Elution: Isocratic.
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient.
- Injection Volume: 10 μL.
- Detection: UV absorbance at 210 nm.

Protocol 2: HILIC Method[5][16]

This method is suitable for separating **succinic acid** from its anhydride and other polar compounds.

- Instrumentation: HPLC system with a UV detector.
- Column: SHARC 1 hydrogen-bond column (150 x 4.6 mm, 5 μm particle size).
- Column Preparation: Before first use, wash the column with 0.5% phosphoric acid in water for several hours, then switch to pure acetonitrile.[16]
- Mobile Phase: 100% Acetonitrile (no buffer).



• Elution: Isocratic.

• Flow Rate: 1.0 mL/min.

• Column Temperature: Ambient.

• Injection Volume: 5-10 μL.

• Detection: UV absorbance at 210 nm.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving poor peak resolution issues in your HPLC analysis.



Click to download full resolution via product page

Caption: Troubleshooting workflow for poor peak resolution in HPLC.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chromatographytoday.com [chromatographytoday.com]
- 2. mastelf.com [mastelf.com]
- 3. waters.com [waters.com]
- 4. hplc.eu [hplc.eu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. silicycle.com [silicycle.com]
- 9. youtube.com [youtube.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution AnalyteGuru [thermofisher.com]
- 11. News Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. uhplcs.com [uhplcs.com]
- 15. helixchrom.com [helixchrom.com]
- 16. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column | SIELC Technologies [sielc.com]
- 17. zodiaclifesciences.com [zodiaclifesciences.com]
- To cite this document: BenchChem. [troubleshooting poor peak resolution in succinic acid HPLC analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118178#troubleshooting-poor-peak-resolution-in-succinic-acid-hplc-analysis]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com